Cas no 850567-47-4 (1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole)

1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole structure
850567-47-4 structure
Productnaam:1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
CAS-nummer:850567-47-4
MF:C11H18BNO2
MW:207.077123165131
MDL:MFCD06659917
CID:720652
PubChem ID:44118773

1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole Chemische en fysische eigenschappen

Naam en identificatie

    • 1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
    • 1-Methylpyrrole-2-boronic acid pinacol ester
    • 1H-Pyrrole,1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • 1-Methyl-1H-pyrrole-2-boronic acid pinacol ester
    • 1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole
    • 1-Methyl-2-pyrroleboronic acid pinacol ester
    • N-Methylpyrrole-2-boronic acid, pinacol ester
    • 1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole (ACI)
    • 1-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
    • 2-(1-Methylpyrrol-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • PS-9730
    • 1-Methyl-1H-pyrrole-2-boronic acid, pinacol ester
    • 1H-PYRROLE, 1-METHYL-2-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-
    • EN300-212511
    • DTXSID90656979
    • 1-methyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrole
    • AKOS016003834
    • SCHEMBL30717
    • SY031069
    • 850567-47-4
    • MFCD06659917
    • CS-0006834
    • AB26630
    • BBL103742
    • STL557552
    • N-Methylpyrrole-2-boronic acid,pinacol ester
    • AT15983
    • MDL: MFCD06659917
    • Inchi: 1S/C11H18BNO2/c1-10(2)11(3,4)15-12(14-10)9-7-6-8-13(9)5/h6-8H,1-5H3
    • InChI-sleutel: OEQQEXKRORJZPR-UHFFFAOYSA-N
    • LACHT: O1C(C)(C)C(C)(C)OB1C1N(C)C=CC=1

Berekende eigenschappen

  • Exacte massa: 207.14300
  • Monoisotopische massa: 207.143
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 15
  • Aantal draaibare bindingen: 1
  • Complexiteit: 239
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 23.4A^2

Experimentele eigenschappen

  • Dichtheid: 0.99
  • Smeltpunt: 44-49 °C
  • Kookpunt: 296.9 ℃ at 760 mmHg
  • Vlampunt: Fahrenheit: 179.6 ° f < br / > Celsius: 82 ° C < br / >
  • Brekindex: 1.487
  • PSA: 23.39000
  • LogboekP: 1.32430

1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole Beveiligingsinformatie

  • Gevaarverklaring: Harmful/Store under -20C
  • Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
  • WGK Duitsland:2
  • Opslagvoorwaarde:−20°C

1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole Douanegegevens

  • HS-CODE:2934999090
  • Douanegegevens:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
abcr
AB200802-25 g
N-Methylpyrrole-2-boronic acid, pinacol ester; .
850567-47-4
25g
€994.00 2023-06-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1076840-10g
1-Methylpyrrole-2-boronic acid pinacol ester
850567-47-4 98%
10g
¥1886.00 2024-07-28
Enamine
EN300-212511-0.25g
1-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
850567-47-4
0.25g
$65.0 2023-09-16
Enamine
EN300-212511-10.0g
1-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
850567-47-4
10.0g
$793.0 2023-07-06
SHENG KE LU SI SHENG WU JI SHU
sc-258792-1g
1-Methyl-1H-pyrrole-2-boronic acid, pinacol ester,
850567-47-4
1g
¥436.00 2023-09-05
eNovation Chemicals LLC
Y1194868-5g
1-Methylpyrrole-2-boronic Acid Pinacol Ester
850567-47-4 97%
5g
$220 2023-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RQ764-50mg
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
850567-47-4 98%
50mg
65.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RQ764-200mg
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
850567-47-4 98%
200mg
151.0CNY 2021-08-04
Alichem
A109004981-10g
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
850567-47-4 97%
10g
$224.70 2023-08-31
Ambeed
A565018-100mg
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
850567-47-4 98%
100mg
$10.0 2024-04-17

1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Catalysts: 1-(2-Borylphenyl)-2,2,6,6-tetramethylpiperidine Solvents: Chloroform ;  5 h, rt → 80 °C
Referentie
Metal-free catalytic C-H bond activation and borylation of heteroarenes
Legare, Marc-Andre; Courtemanche, Marc-Andre; Rochette, Etienne; Fontaine, Frederic-Georges, Science (Washington, 2015, 349(6247), 513-516

Synthetic Routes 2

Reactievoorwaarden
1.1 Catalysts: Bis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl](tetrahydrofuran… Solvents: Octane ;  24 h, 80 °C
Referentie
Ortho-Selective C-H Borylation of Aromatic Ethers with Pinacol-borane by Organo Rare-Earth Catalysts
Xue, Can; et al, ACS Catalysis, 2018, 8(6), 5017-5022

Synthetic Routes 3

Reactievoorwaarden
1.1 Reagents: Triethylamine ,  Aluminum chloride ,  2-Chloro-1,3,2-benzodioxaborole Solvents: Dichloromethane ;  20 °C
1.2 192 h, 20 °C
1.3 Reagents: Triethylamine ;  1 h, 20 °C
Referentie
Pinacol boronates by direct arene borylation with borenium cations
Del Grosso, Alessandro; et al, Angewandte Chemie, 2011, 50(9), 2102-2106

Synthetic Routes 4

Reactievoorwaarden
1.1 Catalysts: 4,5-Diazafluorene ,  Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium Solvents: Tetrahydrofuran ;  2 min, rt
1.2 12 h, 40 °C
Referentie
Iridium-Catalyzed Ligand-Controlled Remote para-Selective C-H Activation and Borylation of Twisted Aromatic Amides
Hoque, Emdadul Md; et al, Angewandte Chemie, 2022, 61(27),

Synthetic Routes 5

Reactievoorwaarden
1.1 Catalysts: 2346606-58-2 ;  18 h, 100 °C
Referentie
Catalytic C-H Borylation Using Iron Complexes Bearing 4,5,6,7-Tetrahydroisoindol-2-ide-Based PNP-Type Pincer Ligand
Kato, Takeru; et al, Chemistry - An Asian Journal, 2019, 14(12), 2097-2101

Synthetic Routes 6

Reactievoorwaarden
1.1 Solvents: Hexamethylbenzene ,  Chloroform-d ;  16 h, rt → 80 °C
Referentie
Metal-free catalytic C-H bond activation and borylation of heteroarenes
Legare, Marc-Andre; et al, Science (Washington, 2015, 349(6247), 513-516

Synthetic Routes 7

Reactievoorwaarden
1.1 Solvents: Toluene ;  5 h, rt → 80 °C
2.1 Solvents: Chloroform-d ;  30 min, 20 °C
Referentie
Metal-free catalytic C-H bond activation and borylation of heteroarenes
Legare, Marc-Andre; et al, Science (Washington, 2015, 349(6247), 513-516

Synthetic Routes 8

Reactievoorwaarden
1.1 Reagents: Triethylamine Catalysts: Borate(1-), [2-(diethylamino)phenyl]trifluoro-, hydrogen (1:1), (T-4)- ;  2 h, 80 °C
Referentie
Metal-Free Borylation of Heteroarenes Using Ambiphilic Aminoboranes: On the Importance of Sterics in Frustrated Lewis Pair C-H Bond Activation
Legare Lavergne, Julien; Jayaraman, Arumugam; Misal Castro, Luis C.; Rochette, Etienne; Fontaine, Frederic-Georges, Journal of the American Chemical Society, 2017, 139(41), 14714-14723

Synthetic Routes 9

Reactievoorwaarden
1.1 Catalysts: Borate(1-), [2-(diethylamino)phenyl]trifluoro-, hydrogen (1:1), (T-4)- ;  10 min, rt; 2 h, 80 °C
Referentie
Precatalysts and process for the metal-free functionalization of sp2 carbons using the same
, United States, , ,

Synthetic Routes 10

Reactievoorwaarden
1.1 Solvents: Hexamethylbenzene ,  Chloroform-d ;  16 h, rt → 80 °C
2.1 Solvents: Chloroform-d ;  30 min, 20 °C
Referentie
Metal-free catalytic C-H bond activation and borylation of heteroarenes
Legare, Marc-Andre; et al, Science (Washington, 2015, 349(6247), 513-516

Synthetic Routes 11

Reactievoorwaarden
1.1 Reagents: Triethylamine ,  Aluminum chloride ,  2-Chloro-1,3,2-benzodioxaborole Solvents: Dichloromethane ;  20 °C
1.2 20 h, 20 °C
1.3 Reagents: Triethylamine ;  1 h, 20 °C
Referentie
Pinacol boronates by direct arene borylation with borenium cations
Del Grosso, Alessandro; et al, Angewandte Chemie, 2011, 50(9), 2102-2106

Synthetic Routes 12

Reactievoorwaarden
1.1 Catalysts: [[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-2-phenyl-1H-imidazolium-4,5-diyl]-1,2-ph… Solvents: Methylcyclohexane ;  16 h, 80 °C
Referentie
Nickel-Catalyzed C(sp2)-H Borylation of Arenes
Das, Arpan; et al, Organometallics, 2019, 38(17), 3286-3293

Synthetic Routes 13

Reactievoorwaarden
1.1 Reagents: Sodium tert-butoxide Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  1H-Imidazolium, 1,3-dicyclohexyl-, chloride (1:1) ;  5 min, rt
1.2 Reagents: N,N-Bis(1-methylethyl)boranamine ;  18 h, 110 °C; 110 °C → rt
1.3 Solvents: Tetrahydrofuran ;  1.5 h, rt
Referentie
Iridium/N-heterocyclic carbene-catalyzed C-H borylation of arenes by diisopropylaminoborane
Tobisu, Mamoru; et al, Beilstein Journal of Organic Chemistry, 2016, 12, 654-661

Synthetic Routes 14

Reactievoorwaarden
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Toluene ;  2 h, -80 °C; 1 h, -80 °C → rt; overnight, rt
1.2 Reagents: Bromotrimethylsilane ;  4 h, rt
2.1 Solvents: Toluene ;  5 h, rt → 80 °C
3.1 Solvents: Chloroform-d ;  30 min, 20 °C
Referentie
Metal-free catalytic C-H bond activation and borylation of heteroarenes
Legare, Marc-Andre; et al, Science (Washington, 2015, 349(6247), 513-516

Synthetic Routes 15

Reactievoorwaarden
1.1 Catalysts: (T-4)-Bis[1,3-dihydro-1,3-bis(1-methylethyl)-2H-imidazol-2-ylidene]bis(2-methyl-… ;  5 min, rt
1.2 48 h, 80 °C
Referentie
Cobalt-Catalyzed C-H Borylation of Alkyl Arenes and Heteroarenes Including the First Selective Borylations of Secondary Benzylic C-H Bonds
Jayasundara, Chathurika R. K. ; et al, Organometallics, 2018, 37(10), 1567-1574

Synthetic Routes 16

Reactievoorwaarden
1.1 Catalysts: [1,3-Bis(η2-ethenyl)-1,1,3,3-tetramethyldisiloxane](1,3-dicyclohexyl-1,3-dihydro… Solvents: Heptane ;  20 h, 100 °C
Referentie
C-H borylation by platinum catalysis
Furukawa, Takayuki; et al, Bulletin of the Chemical Society of Japan, 2017, 90(3), 332-342

Synthetic Routes 17

Reactievoorwaarden
1.1 Catalysts: Sodium tert-butoxide ,  Bis(1,5-cyclooctadiene)nickel ,  1H-Imidazolium, 1,3-dicyclohexyl-, chloride (1:1) Solvents: 1-Methylpyrrole ;  20 h, 80 °C
Referentie
Nickel-catalyzed borylation of arenes and indoles via C-H bond cleavage
Furukawa, Takayuki; et al, Chemical Communications (Cambridge, 2015, 51(30), 6508-6511

Synthetic Routes 18

Reactievoorwaarden
1.1 Solvents: Chloroform-d ;  30 min, 20 °C
Referentie
Metal-free catalytic C-H bond activation and borylation of heteroarenes
Legare, Marc-Andre; et al, Science (Washington, 2015, 349(6247), 513-516

Synthetic Routes 19

Reactievoorwaarden
1.1 Catalysts: [1,3-Bis(η2-ethenyl)-1,1,3,3-tetramethyldisiloxane](1,3-dicyclohexyl-1,3-dihydro… Solvents: Heptane ;  20 h, 100 °C
Referentie
C-H Functionalization at Sterically Congested Positions by the Platinum-Catalyzed Borylation of Arenes
Furukawa, Takayuki; et al, Journal of the American Chemical Society, 2015, 137(38), 12211-12214

1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole Raw materials

1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole Preparation Products

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:850567-47-4)1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
A22714
Zuiverheid:99%
Hoeveelheid:5g
Prijs ($):154.0